![molecular formula C8H11NO2 B2874179 1-(6-Methoxypyridin-2-yl)ethanol CAS No. 925417-04-5](/img/structure/B2874179.png)
1-(6-Methoxypyridin-2-yl)ethanol
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Overview
Description
“1-(6-Methoxypyridin-2-yl)ethanol” is a chemical compound that appears as a pale-yellow to yellow-brown sticky oil to semi-solid . Its molecular formula is C8H11NO2 .
Synthesis Analysis
The synthesis of “1-(6-Methoxypyridin-2-yl)ethanol” or similar compounds often involves complex chemical reactions . For instance, ethanol synthesis in cyanobacteria has been achieved by assembling a pathway consisting of pyruvate decarboxylase and alcohol dehydrogenase II . Another approach involves the conversion of syngas to ethanol, which is considered environmentally friendly and economical .Physical And Chemical Properties Analysis
“1-(6-Methoxypyridin-2-yl)ethanol” is a pale-yellow to yellow-brown sticky oil to semi-solid . Detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require further experimental determination.Scientific Research Applications
Electronic and Vibrational Spectra Studies
- Electronic Absorption and Luminescence Spectra : Research on 2-methoxypyridine, closely related to 1-(6-Methoxypyridin-2-yl)ethanol, has explored its electronic absorption spectrum in both vapor and solution phases. The studies include luminescence spectra of 2-methoxypyridine in ethanol at low temperatures. This research provides insights into the compound's oscillator strength and excited state dipole moments (Medhi, 1987).
Tautomerism and Structure Analysis
- Tautomerism and Predominant Structures : Investigations into the structure of hydroxypyridines, which include derivatives of 2-methoxypyridine, offer insights into their predominant tautomeric structures. This is crucial for understanding the chemical behavior of these compounds in various solvents (Hertog & Buurman, 2010).
Thermo-Solvatochromism in Aqueous Alcohols
- Effect of Molecular Structures on Solvatochromism : Thermo-solvatochromism studies involve understanding how temperature changes affect the solvatochromic behavior of compounds like 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)-1-phenolate in mixtures of water with various alcohols. These studies help understand the solvent-exchange dynamics and the influence of temperature on the solvation properties (Antonious, Tada, & Seoud, 2002).
Protective Group for Carboxylic Acids
- Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. This is significant in polymer chemistry, where it can be selectively removed after polymerization, showcasing its stability under various conditions and its potential for widespread use in polymer applications (Elladiou & Patrickios, 2012).
Photophysical Properties
- Solvatochromism and Photophysical Behavior : Studies have been conducted on compounds like 4-methoxy-N-methyl-1,8-naphthalimide, which exhibit considerable solvatochromism. These studies are crucial for understanding how different solvents influence the photophysical properties of such compounds (Demets et al., 2006).
Mechanism of Action
Target of Action
Related compounds such as n-((1h-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine have been synthesized and used to prepare cu(ii) and co(ii) metal complexes, suggesting potential interactions with metal ions .
Mode of Action
Similar compounds have been shown to interact with metal ions to form complexes . These complexes may then interact with biological targets, leading to changes in cellular processes .
Pharmacokinetics
The methoxy group can improve molecular lipophilicity and increase membrane permeability , potentially enhancing bioavailability.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVRGLUSHTEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-2-yl)ethanol | |
CAS RN |
925417-04-5 |
Source
|
Record name | 1-(6-methoxypyridin-2-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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